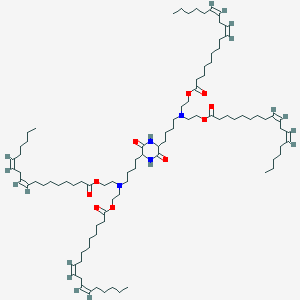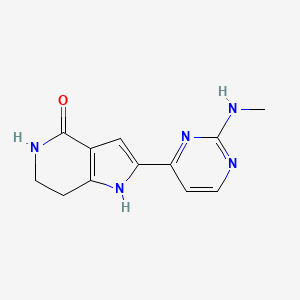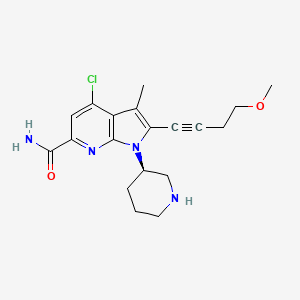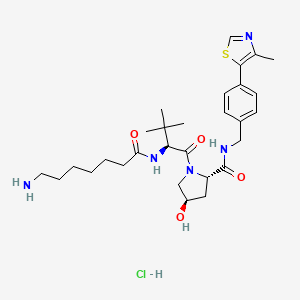
Fluorescein (FAM) amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is particularly adept at labeling peptides, proteins, and nucleic acids, making it an invaluable tool for studying cellular functions and protein-protein interactions. Its high sensitivity and low background fluorescence make it ideal for advanced techniques such as immunohistochemistry, flow cytometry, and in situ hybridization.
Preparation Methods
Synthetic Routes and Reaction Conditions
FAM amine, 5-isomer, is synthesized through a series of chemical reactions involving fluorescein. The compound contains a linker arm with an aliphatic amine group, which enhances its reactivity. The synthesis typically involves the following steps:
Fluorescein Derivatization: Fluorescein is first modified to introduce reactive groups.
Amine Introduction: An aliphatic amine group is introduced through reactions with electrophilic reagents like activated esters or epoxides.
Purification: The final product is purified using techniques such as NMR and HPLC-MS to ensure high purity (≥95%).
Industrial Production Methods
Industrial production of FAM amine, 5-isomer, follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of fluorescein are derivatized and reacted with amine groups.
Quality Control: Rigorous quality control measures, including NMR and HPLC-MS, are employed to ensure the product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
FAM amine, 5-isomer, undergoes various chemical reactions, including:
Substitution Reactions: Reacts with electrophilic reagents like activated esters and epoxides.
Enzymatic Transamination: The compound can participate in enzymatic transamination reactions.
Reductive Amination: Involves the reduction of imines to amines.
Common Reagents and Conditions
Electrophilic Reagents: Activated esters, epoxides.
Enzymes: Transaminases for enzymatic transamination.
Reducing Agents: Used in reductive amination reactions.
Major Products
The major products formed from these reactions include labeled peptides, proteins, and nucleic acids, which are used in various biomedical applications .
Scientific Research Applications
FAM amine, 5-isomer, has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in labeling peptides, proteins, and nucleic acids to study cellular functions and protein-protein interactions.
Medicine: Utilized in diagnostic techniques such as immunohistochemistry and flow cytometry.
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications.
Mechanism of Action
FAM amine, 5-isomer, exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (490 nm) and emits light at a different wavelength (513 nm), making it highly sensitive for detecting and labeling biomolecules . The presence of the aliphatic amine group enhances its reactivity with carboxylic acids, activated NHS esters, and other carbonyl groups, facilitating its use in various labeling and detection techniques .
Comparison with Similar Compounds
Similar Compounds
Fluoresceinamine: Similar to FAM amine, 5-isomer, but lacks the aliphatic amine linker arm, making it less reactive.
FAM amine, 6-isomer: Another isomer of FAM amine with similar properties but different spatial arrangement.
Uniqueness
FAM amine, 5-isomer, stands out due to its high reactivity, exceptional sensitivity, and low background fluorescence. The presence of the aliphatic amine linker arm makes it more versatile and reactive compared to other similar compounds .
Properties
Molecular Formula |
C27H27ClN2O6 |
|---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride |
InChI |
InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-20-19(13-16)26(33)35-27(20)21-9-6-17(30)14-23(21)34-24-15-18(31)7-10-22(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H |
InChI Key |
YMNCSJRUUHHNGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC[NH3+])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11931875.png)
![6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide](/img/structure/B11931882.png)
![1-[(1R,2S,4S)-4-[methyl(propan-2-yl)amino]-2-propylcyclohexyl]-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-2-one](/img/structure/B11931888.png)




![N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide](/img/structure/B11931912.png)
![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)

![2-Methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B11931945.png)
